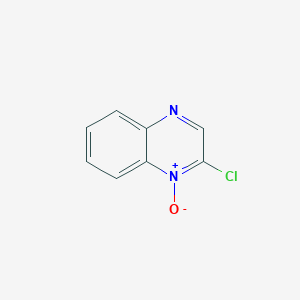
2-Chloroquinoxaline-1-oxide
Cat. No. B8673523
M. Wt: 180.59 g/mol
InChI Key: BLJRCNDVGFSQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03971725
Procedure details


The invented compounds may be made from known starting materials by readily practiced processes. Starting wth quinoxaline, this is oxidized to quinoxaline-1,4-dioxide with 1.2 molar peracetic acid in acetic anhydride (melting point of the product equals 241.5°-242°C.). The yield obtained is 50 to 60% of theoretical. See Journal of the Chemical Society, page 2816 (1953, J. K. Landquist). The quinoxaline-1,4-dioxide is reacted with a 6 molar excess of benzenesulfonyl chloride and the greygreen solid obtained is then reacted with 10% aqueous sodium bicarbonate, to yield 2-chloroquinoxaline-1-oxide in 60% yield (m. p. equals 115°-116°C.). See Journal of General Chemistry, U.S.S.R., volume 34, page 2836 (1964, A. S. Elina). The reaction of 2 -chloroquinoxaline-1-oxide with three molar equivalents of one molar aqueous sodium hydrosulfide results in a yellow aqueous solution of the sodium salt of 2-mercaptoquinoxaline-1-oxide. The yield is essentilly quantitative. The salt is convertible to the water-insoluble 2-mercaptoquinoxaline- 1-oxide by precipitation thereof with an acid, such as concentrated aqueous hydrochloric acid. 2-(1-Oxoquinoxalinyl) disulfide is obtainable from 2-mercaptoquinoxaline-1-oxide by oxidation of the 2-mercaptoquinoxaline-1-oxide. Such oxidation may be effected with air (with the 2-mercaptoquinoxaline-1-oxide being oxidized by the air in a solvent such as acetone, methanol, ethanol or other suitable solvent, preferably at an elevated temperature such as that at which the solvent boils) or with other oxidizing agents, such as aqueous potassium triiodide, aqueous 3% hydrogen peroxide, or a dilute aqueous solution of a percarboxylic acid. Various other metal, ammonium or quaternary ammonium salts of 2-mercaptoquinoxaline-1-oxide may be obtained by treatment of a solution of a soluble salt thereof with an acid such as dilute hydrochloric acid or other suitable inorganic or organic acid, followed by addition of a dilute aqueous solution of the water soluble salt of the cation, e.g., a solution of the metal- or ammonium halide or sulfate.


Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Yield
60%
Identifiers


|
REACTION_CXSMILES
|
N1C2C(=CC=CC=2)N=CC=1.[N+:11]1([O-:22])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N+:14]([O-])=[CH:13][CH:12]=1.C(OO)(=O)C.C1(S([Cl:37])(=O)=O)C=CC=CC=1.C(=O)(O)[O-].[Na+]>C(OC(=O)C)(=O)C>[Cl:37][C:12]1[CH:13]=[N:14][C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[N+:11]=1[O-:22] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=NC2=CC=CC=C12
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+]1(=CC=[N+](C2=CC=CC=C12)[O-])[O-]
|
Step Three
|
Name
|
peracetic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+]1(=CC=[N+](C2=CC=CC=C12)[O-])[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
point of the product equals 241.5°-242°C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The yield obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the greygreen solid obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=[N+](C2=CC=CC=C2N=C1)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
